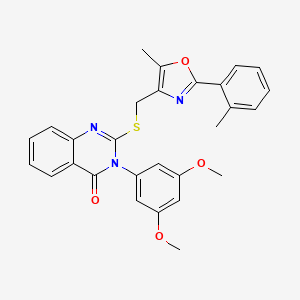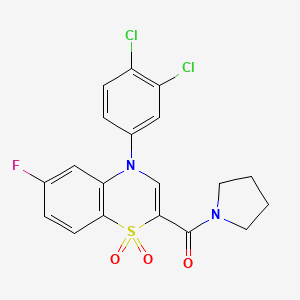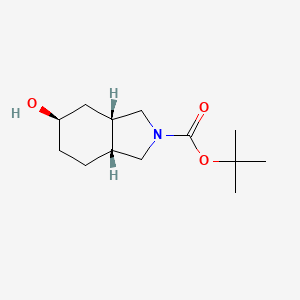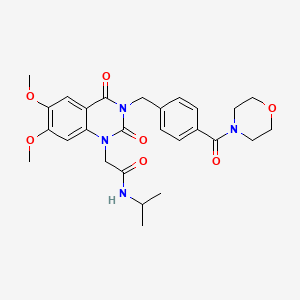![molecular formula C18H9F9N4 B2353916 3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone CAS No. 338962-17-7](/img/structure/B2353916.png)
3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone is a useful research compound. Its molecular formula is C18H9F9N4 and its molecular weight is 452.284. The purity is usually 95%.
BenchChem offers high-quality 3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydroxyl-Directed Trifluoromethylation
Trifluoromethylation of hydrazones derived from salicyl aldehydes has been developed, involving the generation of chelate difluoroboron complexes interacting with Me3SiCF3 in the presence of sodium acetate. This process highlights the potential use of trifluoromethylated compounds in various chemical transformations (Dilman et al., 2009).
Site-Directed Anchoring of N-Heterocyclic Carbene
A study demonstrates the site-directed anchoring of naphthyridine-functionalized N-heterocyclic carbene on a dimetal platform. The research evaluates catalysts for carbene-transfer reactions, showing the versatility of such compounds in catalysis (Saha et al., 2011).
Cytotoxic Properties of Quinoline-3-Carbaldehyde Hydrazones
Quinoline-3-carbaldehyde hydrazones bearing either a 1,2,4-triazole or benzotriazole ring have been synthesized and assessed for in vitro cytotoxicity against various human tumor cell lines. This research highlights the potential of these compounds in cancer therapy (Korcz et al., 2018).
Nucleophilic Addition to Trifluoromethyl Ketones
The nucleophilic addition of formaldehyde N,N-dialkylhydrazones to trifluoromethyl ketones is described, showcasing a method to synthesize a series of alpha-hydroxy-alpha-trifluoromethylhydrazones. This reaction is significant for producing trifluoromethylated compounds (Pareja et al., 1999).
Electrophilic Trifluoromethylation under Copper Catalysis
Advances in electrophilic trifluoromethylation reactions of carbonyl compounds, particularly under copper catalysis, have been highlighted. This research underscores the growing importance of trifluoromethyl groups in organic synthesis (Prieto et al., 2016).
Antimicrobial Activity of Trifluoromethyl-1,8-Naphthyridines
Research into the synthesis and antimicrobial activity of 3-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines has shown significant inhibition of bacterial and fungal growth. This demonstrates the potential use of these compounds in antimicrobial applications (Rao et al., 2023).
Propriétés
IUPAC Name |
5,7-bis(trifluoromethyl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-1,8-naphthyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F9N4/c19-16(20,21)10-3-1-2-9(6-10)8-28-31-14-5-4-11-12(17(22,23)24)7-13(18(25,26)27)29-15(11)30-14/h1-8H,(H,29,30,31)/b28-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIERQVWRAHKRKP-YLKCYHHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=N/NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F9N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B2353833.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2353834.png)
![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)

![2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride](/img/structure/B2353840.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2353844.png)
![{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid](/img/structure/B2353846.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2353847.png)



![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenylmethoxyethanone](/img/structure/B2353856.png)